molecular formula C5H6N2OS2 B6143020 1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one CAS No. 1000932-13-7

1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one

Cat. No. B6143020
CAS RN: 1000932-13-7
M. Wt: 174.2 g/mol
InChI Key: NAXIMFOXPSFYEN-UHFFFAOYSA-N
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Description

“1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one” is a chemical compound with the CAS Number: 1000932-13-7 . It has a molecular weight of 174.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6N2OS2/c1-4(8)2-9-5-7-6-3-10-5/h3H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

1,3,4-Thiadiazol-2-ylsulfanyl)propan-2-one has numerous scientific research applications due to its unique chemical structure. It is used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in a variety of reactions. It is also used as a building block for the synthesis of other compounds, such as thiazolidinones, thiazolines, and thiazolidinethiones.

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . Therefore, it is plausible that 1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one may interact with multiple targets, depending on the specific biological context.

Mode of Action

The 1,3,4-thiadiazole ring is known to be a weak base due to the inductive effect of sulfur and possesses relatively high aromaticity This suggests that the compound may interact with its targets through aromatic interactions, hydrogen bonding, or other non-covalent interactions

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that this compound may influence multiple biochemical pathways

Pharmacokinetics

The presence of the 1,3,4-thiadiazole ring, which is known for its high aromaticity and stability , may influence the compound’s bioavailability and pharmacokinetic profile.

Result of Action

Given the reported biological activities of 1,3,4-thiadiazole derivatives , it is plausible that this compound may exert a range of effects at the molecular and cellular levels, potentially influencing cell proliferation, signaling pathways, or other cellular processes.

Advantages and Limitations for Lab Experiments

1,3,4-Thiadiazol-2-ylsulfanyl)propan-2-one has several advantages and limitations for lab experiments. One advantage is that it is relatively stable in air and light, which makes it suitable for use in a variety of experiments. It is also soluble in many organic solvents, which makes it easy to use in a variety of reactions. However, it is also sensitive to air and light, which can lead to decomposition of the compound.

Future Directions

1,3,4-Thiadiazol-2-ylsulfanyl)propan-2-one has many potential future directions for research. One potential direction is to further explore its potential as an inhibitor of thioredoxin reductase and dihydropteroate synthase. Additionally, further research could be conducted to explore its potential as a ligand in coordination chemistry and as a reagent in organic synthesis. Furthermore, further research could be conducted to explore its potential as a building block for the synthesis of other compounds. Finally, further research could be conducted to explore its potential as a catalyst in a variety of reactions.

Synthesis Methods

1,3,4-Thiadiazol-2-ylsulfanyl)propan-2-one can be synthesized using a variety of methods. The most common method is the reaction of 1,2-dithiolane-3-thione with an alkyl halide. This reaction yields a mixture of 1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one and the corresponding 1,2-dithiolane-3-thione. The 1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one can then be isolated by extraction with an organic solvent such as dichloromethane.

Biochemical Analysis

Biochemical Properties

1-(1,3,4-Thiadiazol-2-ylsulfanyl)propan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial activity . The compound’s interaction with enzymes such as hydrolases and oxidoreductases can lead to the disruption of bacterial cell wall synthesis and metabolic processes . Additionally, this compound can bind to proteins involved in cellular signaling pathways, affecting their function and leading to altered cellular responses .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis and metabolic pathways, leading to cell death . In mammalian cells, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in apoptosis and cell cycle regulation . This modulation can result in either the promotion of cell death in cancer cells or the inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . For instance, it inhibits bacterial hydrolases, preventing the breakdown of essential cellular components . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained antimicrobial activity over several days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anticancer properties without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus . Its distribution is influenced by factors such as lipophilicity and molecular size . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and cellular responses .

properties

IUPAC Name

1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS2/c1-4(8)2-9-5-7-6-3-10-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXIMFOXPSFYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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